(2,2-Diethoxyethyl)pentafluorosulfur
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Overview
Description
(2,2-Diethoxyethyl)pentafluorosulfur is a chemical compound with the molecular formula C6H13F5O2S. It is known for its unique structure, which includes a pentafluorosulfur group attached to a diethoxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)pentafluorosulfur typically involves the reaction of pentafluorosulfur compounds with diethoxyethyl derivatives. One common method includes the use of pentafluorosulfur chloride (SF5Cl) reacting with diethoxyethyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Diethoxyethyl)pentafluorosulfur undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorosulfur group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are typically employed in substitution reactions
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide compounds.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,2-Diethoxyethyl)pentafluorosulfur has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)pentafluorosulfur involves its interaction with various molecular targets. The pentafluorosulfur group is highly electronegative, which allows it to participate in strong interactions with electron-rich sites in molecules. This property makes it useful in modifying the electronic properties of compounds and enhancing their reactivity .
Comparison with Similar Compounds
(2,2-Diethoxyethyl)disulfide: Similar in structure but contains a disulfide group instead of a pentafluorosulfur group.
(2,2-Diethoxyethyl)trifluoromethylsulfur: Contains a trifluoromethylsulfur group instead of a pentafluorosulfur group
Uniqueness: (2,2-Diethoxyethyl)pentafluorosulfur is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
2,2-diethoxyethyl(pentafluoro)-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F5O2S/c1-3-12-6(13-4-2)5-14(7,8,9,10)11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGUULKPUPGLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(F)(F)(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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